1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester

Descripción general

Descripción

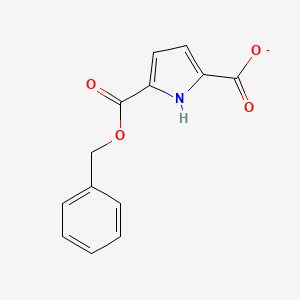

1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom This compound is characterized by the presence of two carboxylic acid groups at positions 2 and 5 of the pyrrole ring, with one of these groups esterified with a phenylmethyl group

Métodos De Preparación

The synthesis of 1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester typically involves the esterification of 1H-Pyrrole-2,5-dicarboxylic acid. One common method includes the reaction of 1H-Pyrrole-2,5-dicarboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester product .

Industrial production methods may involve similar esterification reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Análisis De Reacciones Químicas

Synthetic Routes to Pyrrole Dicarboxylic Acid Derivatives

1H-Pyrrole-2,5-dicarboxylic acid derivatives are typically synthesized via the Paal-Knorr pyrrole condensation . For example:

-

Diethyl 1-phenylpyrrole-2,5-dicarboxylate is prepared by reacting 2,5-dimethoxytetrahydrofuran with aniline in the presence of a Brønsted acid catalyst . Subsequent hydrolysis of the ester groups yields the dicarboxylic acid .

-

Monoesters (e.g., benzyl esters) could be synthesized via selective hydrolysis or partial esterification, though this is not explicitly documented in the sources.

Solid-State Hydrogen Bonding and Self-Assembly

Pyrrole-2,5-dicarboxylic acid derivatives exhibit bidentate hydrogen bonding between carboxylic acid groups, forming supramolecular networks:

Substitution on the phenyl ring (e.g., hydroxyl, biphenyl) influences crystal packing by introducing additional interactions (e.g., π-stacking, solvent inclusion) .

Functionalization Reactions

While direct reactions of the mono(phenylmethyl) ester are not reported, analogous esters undergo:

-

Hydrolysis :

Diethyl esters are hydrolyzed to dicarboxylic acids using KOH or NaOH in ethanol . For example: -

Cross-Coupling :

Transition-metal catalysis (e.g., Pd, Ru) enables functionalization of pyrrole rings. For instance, allylation or propargylation of amines followed by cyclization can yield substituted pyrroles .

Potential Reactivity of the Monoester

Based on structural analogs:

-

Esterification/Transesterification : The free carboxylic acid group could react with alcohols or acyl chlorides.

-

Decarboxylation : Thermal or catalytic decarboxylation might occur under high temperatures (e.g., >200°C).

-

Coordination Chemistry : The carboxylic acid and ester groups may act as ligands for metal ions, forming coordination polymers .

Biological Activity

Though not directly studied for the mono(phenylmethyl) ester, related pyrrole dicarboxylic acids show quorum sensing inhibition in Pseudomonas aeruginosa by disrupting biofilm formation and virulence factor production .

Data Gaps and Recommendations

-

No direct experimental data exists for "1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester" in the provided sources.

-

Further studies should explore:

-

Selective monoester synthesis via protecting-group strategies.

-

Catalytic applications in supramolecular chemistry.

-

Biological screening for antimicrobial or antiviral activity.

-

Aplicaciones Científicas De Investigación

Building Block for Complex Molecules

1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester serves as a significant building block in organic synthesis. It can be transformed into various pyrrole derivatives through reactions such as oxidation, reduction, and electrophilic substitution. These transformations are crucial for developing new compounds with tailored properties for specific applications in pharmaceuticals and materials science.

Reactivity and Modifications

The compound can undergo hydrolysis to yield the corresponding dicarboxylic acid and benzyl alcohol, allowing for further chemical modifications. This versatility makes it an essential compound in synthetic organic chemistry.

Pharmacological Research

Research indicates that this pyrrole derivative may act as a pharmacophore in drug design, particularly for anti-inflammatory and antimicrobial agents. Studies exploring its interactions with biological receptors have shown potential in enzyme inhibition, suggesting its utility in therapeutic applications.

Case Studies

- A study demonstrated the compound's efficacy in inhibiting specific enzymes involved in inflammatory pathways, indicating its potential for developing anti-inflammatory drugs.

- Another investigation focused on its antimicrobial properties, revealing that certain derivatives exhibited significant activity against bacterial strains.

Pollutant Degradation Studies

This compound has been utilized in environmental studies to simulate the degradation of hazardous compounds. Its structural similarity to certain pollutants allows researchers to understand degradation pathways under controlled conditions (e.g., varying pH and temperature).

Results and Implications

These studies have provided insights into the environmental fate of similar structured pollutants, contributing valuable data for risk assessments related to environmental contamination.

Nanomaterial Synthesis

The compound plays a role in the synthesis of nanomaterials by being incorporated into nanoparticles or nanocomposites. The precise control over reaction conditions during synthesis leads to nanomaterials with enhanced properties such as increased conductivity or catalytic activity.

Applications in Electronics

Nanomaterials derived from this pyrrole derivative have been explored for applications in electronics and medicine, particularly in developing sensors and drug delivery systems.

Development of Agrochemicals

In agrochemistry, this compound has been investigated for its potential to synthesize new agrochemicals like pesticides and fertilizers. Research has shown promising results regarding crop yield enhancement and pest resistance.

Field Trials

Field trials demonstrated that certain derivatives improved plant health and productivity, supporting sustainable agricultural practices.

Flavoring Agents and Preservatives

The compound is also being studied for its potential use as a flavoring agent or preservative in food chemistry. Initial results suggest that it could enhance flavors or extend the shelf life of food products through interactions with food components under various storage conditions.

Battery Technology

In electrochemistry, this compound has been explored for developing electrode materials used in batteries. Its electroactive properties contribute to improved charge storage capacity and stability of the electrodes.

Summary Table of Applications

| Application Area | Description | Results/Outcomes |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Versatile transformations into various derivatives |

| Biological Research | Potential pharmacophore for anti-inflammatory and antimicrobial agents | Significant enzyme inhibition; antimicrobial activity |

| Environmental Chemistry | Simulates degradation of hazardous pollutants | Insights into pollutant degradation pathways |

| Nanotechnology | Synthesis of nanomaterials | Enhanced conductivity; applications in electronics |

| Agrochemistry | Development of new agrochemicals | Improved crop yields; pest resistance |

| Food Chemistry | Potential flavoring agent or preservative | Enhanced flavors; extended shelf life |

| Electrochemical Applications | Development of battery electrode materials | Improved charge storage capacity |

Mecanismo De Acción

The mechanism of action of 1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s ester group can also undergo hydrolysis, releasing active carboxylic acid groups that participate in further biochemical interactions .

Comparación Con Compuestos Similares

Similar compounds to 1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester include:

1H-Pyrrole-2,5-dicarboxylic acid: Lacks the ester group, making it more hydrophilic and reactive.

1H-Pyrrole-2,5-dicarboxylic acid, dimethyl ester: Contains two ester groups, which may alter its solubility and reactivity compared to the mono(phenylmethyl) ester.

1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: Features different substitution patterns on the pyrrole ring, leading to distinct chemical properties and applications.

Actividad Biológica

1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester is a pyrrole derivative characterized by its unique structure, which includes two carboxylic acid groups and a phenylmethyl ester group. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial properties and applications in drug design.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₀N₁O₄, with a molecular weight of approximately 244.22 g/mol. The structural features of this compound are significant for its biological activity:

| Property | Details |

|---|---|

| Molecular Structure | Contains a pyrrole ring with two carboxy groups at positions 2 and 5 |

| Functional Groups | Carboxylic acid groups, phenylmethyl ester |

| Reactivity | Capable of undergoing oxidation, reduction, substitution, and hydrolysis reactions |

Biological Activity

Research into the biological activity of this compound has revealed several promising avenues:

Quorum Sensing Inhibition

Recent findings highlight that pyrrole derivatives can act as quorum sensing inhibitors. For example, PT22, a compound related to pyrrole structures, demonstrated the ability to reduce virulence factor production in Pseudomonas aeruginosa, which is crucial for biofilm formation and pathogenicity . This suggests that 1H-Pyrrole-2,5-dicarboxylic acid derivatives could similarly impact bacterial communication systems.

Enzyme Inhibition

The compound has been explored for its role in enzyme inhibition. Its potential as a ligand for biological receptors indicates that it may interact with specific enzymes or proteins involved in disease processes. Understanding these interactions could lead to the development of novel therapeutic agents.

Research Findings and Case Studies

Numerous studies have focused on the pharmacological potential of pyrrole derivatives:

- Anti-Tuberculosis Activity : A study designed new pyrrole-2-carboxamides based on structural insights from MmpL3 (a target in tuberculosis treatment). These compounds showed potent anti-TB activity while maintaining low cytotoxicity .

- Electrochemical Applications : Research indicates that the electroactive properties of pyrrole derivatives make them suitable for applications in advanced materials and battery technologies. The incorporation of these compounds into electrode materials has shown improved charge storage capacity and stability.

Propiedades

IUPAC Name |

5-phenylmethoxycarbonyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c15-12(16)10-6-7-11(14-10)13(17)18-8-9-4-2-1-3-5-9/h1-7,14H,8H2,(H,15,16)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUPADLIIGDUTC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(N2)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10NO4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00827355 | |

| Record name | 5-[(Benzyloxy)carbonyl]-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00827355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848352-99-8 | |

| Record name | 5-[(Benzyloxy)carbonyl]-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00827355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.